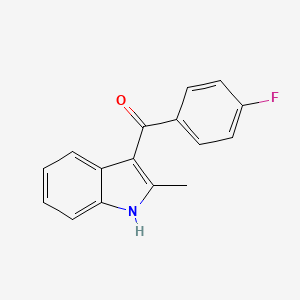

2-Methyl-3-(4'-fluorobenzoyl)indole

Description

Significance of Indole (B1671886) Scaffolds in Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery. ijpsr.comresearchgate.net This framework is not only present in essential endogenous molecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) but also forms the core of a vast number of natural and synthetic compounds with significant pharmacological activities. eurekaselect.comwikipedia.org

Indole derivatives are recognized for their wide-ranging biological effects, which include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govresearchgate.net The structural versatility of the indole ring allows for modifications at various positions, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance its efficacy and target specificity. mdpi.com This adaptability has led to the development of numerous indole-based drugs approved for clinical use, targeting a diverse array of diseases. nih.gov Researchers continue to explore indole-containing compounds for their potential to combat drug-resistant pathogens and cancers, making this scaffold a subject of ongoing and intensive investigation. mdpi.comnih.gov

Overview of Fluorinated Organic Compounds in Drug Discovery

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern drug design. tandfonline.com Fluorine, being the most electronegative element, imparts unique properties to a compound that can significantly enhance its drug-like characteristics. tandfonline.commdpi.com

Introducing fluorine can improve several key pharmacokinetic and physicochemical properties. tandfonline.com These enhancements may include increased metabolic stability by blocking sites susceptible to oxidative metabolism, improved membrane permeability, and enhanced binding affinity to target proteins. tandfonline.comnih.govgmpplastic.com The substitution of hydrogen with fluorine, which is of a comparable size, can alter the electronic properties of a molecule, potentially influencing its acidity (pKa) and how it interacts with biological targets. tandfonline.comnih.gov Consequently, a significant percentage of pharmaceuticals currently on the market are fluorinated compounds, a testament to the profound impact of this halogen in medicinal chemistry. nih.govresearchgate.net

Research Context of 2-Methyl-3-(4'-fluorobenzoyl)indole within Contemporary Chemical Biology

This compound emerges at the intersection of indole chemistry and fluorine in drug design. Its structure combines the biologically active indole scaffold with a fluorinated benzoyl group, creating a molecule of significant interest for chemical biology and medicinal chemistry research. The compound, with the molecular formula C₁₆H₁₂FNO, has been investigated for a range of biological activities, including potential anti-inflammatory, anticancer, and antimicrobial effects.

The presence of the 4-fluorobenzoyl group at the 3-position of the indole ring enhances the molecule's lipophilicity, which can influence its interaction with biological membranes and protein targets. Research into this compound focuses on understanding how its specific structural features contribute to its biological activity. This involves studying its interactions with molecular targets such as enzymes and receptors and its influence on various biochemical pathways. The compound serves as a valuable chemical probe for exploring biological processes and as a lead structure for the development of new therapeutic agents. researchgate.net

Compound Data

Table 1: Physicochemical Properties and Identifiers of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₂FNO | |

| Molar Mass | 253.27 g/mol | |

| Boiling Point | 408.8°C at 760 mmHg | |

| Density | 1.263 g/cm³ | |

| Refractive Index | 1.65 | |

| CAS Number | 26206-00-8 | marketpublishers.com |

| InChIKey | YLQSMBXRBZJCHM-UHFFFAOYSA-N | |

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tryptophan |

| Serotonin |

| Indole |

| Benzoyl peroxide |

| Bromine |

| Chloroform |

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(2-methyl-1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c1-10-15(13-4-2-3-5-14(13)18-10)16(19)11-6-8-12(17)9-7-11/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQSMBXRBZJCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545795 | |

| Record name | (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26206-00-8 | |

| Record name | (4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26206-00-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Methyl 3 4 Fluorobenzoyl Indole

Retrosynthetic Analysis of the 2-Methyl-3-(4'-fluorobenzoyl)indole Core

A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the C3-carbonyl bond of the indole (B1671886) ring. This bond is formed through a Friedel-Crafts acylation reaction, a classic and effective method for introducing acyl groups onto electron-rich aromatic systems like indoles. researchgate.netacs.org

This primary disconnection leads to two key starting materials: 2-methylindole (B41428) and a suitable 4-fluorobenzoylating agent, typically 4-fluorobenzoyl chloride. researchgate.net The forward synthesis would, therefore, involve the electrophilic substitution of 2-methylindole at its nucleophilic C3 position with the acylium ion generated from 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.

Further retrosynthetic analysis of the starting materials is straightforward. 2-methylindole can be synthesized through various established methods, including the Fischer indole synthesis. The synthesis of 4-fluorobenzoyl chloride can be achieved from 4-fluorobenzoic acid, which in turn can be prepared from commercially available fluorinated aromatic precursors. This retrosynthetic approach provides a clear and convergent pathway to the target molecule, relying on well-understood and widely practiced chemical transformations.

Development of Novel Synthetic Routes to this compound

While Friedel-Crafts acylation is the most direct route, research into novel synthetic pathways for 3-aroylindoles continues to evolve, aiming for improved yields, milder conditions, and greater functional group tolerance. rsc.org One alternative approach involves the reaction of C-nitrosoaromatics with conjugated terminal alkynones, which provides a regioselective and atom-economical synthesis of 3-aroylindoles. rsc.orgscirp.org Another method involves the palladium-catalyzed coupling of free (N-H) indoles with nitriles. bohrium.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. In the context of the traditional Friedel-Crafts acylation, several parameters can be fine-tuned.

Table 1: Optimization of Friedel-Crafts Acylation Conditions for 3-Aroylindoles

| Parameter | Variation | Effect on Yield and Selectivity |

| Lewis Acid Catalyst | AlCl₃, SnCl₄, Y(OTf)₃ | The choice of Lewis acid can significantly impact the reaction rate and selectivity. Stronger Lewis acids like AlCl₃ are often effective but can sometimes lead to side reactions. Milder catalysts like SnCl₄ or Y(OTf)₃ may offer better control and higher yields in some cases. researchgate.net |

| Solvent | Dichloromethane (DCM), Ionic Liquids (e.g., [BMI]BF₄) | The solvent plays a critical role in the solubility of reactants and the stabilization of intermediates. Dichloromethane is a common choice. researchgate.net The use of ionic liquids has been shown to improve reaction efficiency and regioselectivity in some instances. researchgate.net |

| Temperature | 0 °C to reflux | Temperature control is essential to manage the exothermic nature of the reaction and prevent the formation of byproducts. Reactions are often initiated at lower temperatures and then allowed to warm to room temperature or heated to reflux. mdpi.comscbt.com |

| Acylating Agent | Acyl chloride, Acid anhydride | While acyl chlorides are highly reactive, acid anhydrides can also be used, sometimes in conjunction with a catalytic amount of a strong acid, offering an alternative with different reactivity profiles. researchgate.net |

Research has demonstrated that for the acylation of indoles, the use of a catalytic amount of Y(OTf)₃ in an ionic liquid can provide a fast and green method for regioselective acylation at the 3-position. researchgate.net Furthermore, for related indole syntheses, microwave irradiation has been shown to enhance reaction rates and yields. mdpi.comtandfonline.com

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of exploration include the use of more environmentally benign solvents, solvent-free reaction conditions, and recyclable catalysts.

For Friedel-Crafts type reactions, a significant green advancement is the development of solvent-free processes. nih.gov The use of solid acid catalysts, such as sulfated zirconia nanoparticles or nano-TiO₂, under solvent-free conditions has been reported for the reaction of indoles with aldehydes, demonstrating high yields and short reaction times. nih.gov While not a direct acylation, this points towards the potential for developing solvent-free Friedel-Crafts acylation methods.

Another green approach is the use of water as a solvent, which is a significant improvement over hazardous organic solvents. The reaction of indoles with aldehydes in the presence of sulfuric acid in water has been shown to be an efficient and versatile method for the synthesis of diindolylmethanes, with short reaction times and simple work-up procedures. semanticscholar.org The development of similar aqueous systems for the acylation of indoles would be a major step forward in the green synthesis of the target compound.

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical transformations. While a direct chemo-enzymatic route to this compound has not been explicitly reported, the principles can be applied to key steps in its synthesis.

One potential application is in the synthesis of the benzoyl moiety. A chemo-enzymatic route for the preparation of hydroxymethyl ketones from halogenomethyl ketones has been described, which involves a lipase-catalyzed ethanolysis step. bohrium.com This highlights the potential for enzymatic transformations in creating functionalized ketone precursors.

Furthermore, the late-stage functionalization of indole rings using enzymes is an active area of research. nih.gov Indole prenyltransferases (IPTs), for example, can catalyze the C-C bond formation between indole-containing acceptors and various donors. nih.gov While not a direct acylation, this demonstrates the potential for biocatalytic modification of the indole core. The discovery and engineering of enzymes capable of catalyzing the acylation of indoles would represent a significant breakthrough for the synthesis of compounds like this compound. acs.orgnih.gov

Flow Chemistry Techniques for Scalable Production

Flow chemistry offers numerous advantages for the scalable production of fine chemicals and pharmaceuticals, including improved heat and mass transfer, enhanced safety, and the potential for automation. nih.govmdpi.com The application of flow chemistry to the synthesis of this compound, particularly through Friedel-Crafts acylation, is a promising strategy for industrial-scale manufacturing.

Continuous flow systems have been successfully employed for Friedel-Crafts acylation reactions. nih.gov These systems allow for precise control over reaction parameters such as temperature and residence time, leading to higher yields and selectivity. The use of microreactors can also enable the rapid screening and optimization of reaction conditions. nih.gov

The synthesis of various indole derivatives has also been successfully translated to continuous flow processes. nih.govmdpi.comuc.ptresearchgate.net For instance, the Fischer indole synthesis and the Heumann indole synthesis have been adapted to flow conditions, demonstrating improved efficiency and productivity compared to traditional batch methods. nih.govmdpi.com The integration of these techniques for the synthesis of the 2-methylindole starting material, followed by a flow-based Friedel-Crafts acylation, could provide a fully continuous and scalable process for the production of this compound.

Table 2: Comparison of Batch vs. Flow Synthesis for Indole Derivatives

| Synthetic Method | Batch Conditions | Flow Conditions | Advantages of Flow Chemistry |

| Fischer Indole Synthesis | High temperatures, long reaction times, potential for side reactions. nih.gov | High-temperature/pressure conditions in microreactors, shorter residence times, improved yields. nih.govmdpi.com | Better temperature control, enhanced safety, higher throughput. |

| Heumann Indole Synthesis | Often requires harsh conditions and can have low yields. nih.govresearchgate.net | Multi-step flow sequences with in-line purification, leading to higher overall yields and purity. researchgate.netresearchgate.net | Integration of multiple steps, reduced manual handling, improved process control. |

| Friedel-Crafts Acylation | Exothermic reaction requiring careful temperature control, potential for over-acylation. scbt.com | Precise temperature control, rapid mixing, shorter reaction times, leading to higher selectivity and yields. nih.gov | Enhanced safety, improved scalability, potential for automation. |

Structure Activity Relationship Sar Studies of 2 Methyl 3 4 Fluorobenzoyl Indole and Analogues

Design and Synthesis of 2-Methyl-3-(4'-fluorobenzoyl)indole Derivatives

The synthesis of derivatives typically involves multi-step processes, starting from substituted indoles or employing modern cross-coupling methodologies. openmedicinalchemistryjournal.comresearchgate.net The strategic design of these derivatives focuses on systematically altering specific parts of the molecule.

The indole (B1671886) nucleus, a privileged scaffold in medicinal chemistry, offers several positions for substitution, including the N1-position and various points on the fused benzene (B151609) ring (positions 4, 5, 6, and 7). nih.gov

N1-Substitution: Alkylation or arylation at the N1-position of the indole nitrogen can significantly influence the compound's lipophilicity and hydrogen-bonding capacity. Introducing small alkyl groups may enhance membrane permeability, while larger or polar substituents could modulate target binding and selectivity.

Benzene Ring Substitution: The electronic properties of the indole ring can be fine-tuned by introducing substituents on the benzene portion. Studies on related indole derivatives show that the position and nature of these substituents are critical for biological activity. nih.gov For instance, placing electron-withdrawing groups (e.g., -Cl, -Br) or electron-donating groups (e.g., -OCH₃) at positions 5 or 6 can alter the electron density of the entire ring system, impacting interactions with target proteins. nih.gov Research indicates that for some indole-based agents, the 4-position is particularly sensitive to substitution, as it can significantly affect the electronic transition dipole moments of the chromophore. nih.gov

| Compound | Modification on Indole Ring | Hypothetical Relative Activity | Rationale |

|---|---|---|---|

| Parent | -H (unsubstituted) | 1.0 | Baseline activity. |

| 1a | N1-CH₃ | 1.2 | Increased lipophilicity, potential for enhanced cell penetration. |

| 1b | 5-OCH₃ | 1.5 | Electron-donating group may enhance pi-stacking interactions. nih.gov |

| 1c | 5-Cl | 0.8 | Electron-withdrawing group alters ring electronics, potentially reducing favorable interactions. nih.gov |

| 1d | 6-F | 1.3 | Introduction of fluorine can modulate pKa and improve metabolic stability. nih.gov |

The 4'-fluoro substitution on the benzoyl ring is a key feature. Fluorine's unique properties, including its small size and high electronegativity, allow it to serve as a bioisostere for a hydrogen atom while potentially forming favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target residues.

Position of Fluorine: Moving the fluorine atom from the para (4') position to the meta (3') or ortho (2') position can drastically alter the molecule's conformational preferences and electronic distribution, leading to changes in binding affinity. Studies on similar scaffolds have shown that the para position is often optimal for activity. nih.gov

Replacement of Fluorine: Substituting the fluorine with other halogens (Cl, Br) or with small alkyl groups (e.g., methyl) explores the impact of size, lipophilicity, and electronic influence. Replacing it with a trifluoromethyl group (-CF₃) can significantly increase lipophilicity and may enhance binding through different interactions. acs.org

| Compound | Modification on Benzoyl Moiety | Hypothetical Relative Activity | Rationale |

|---|---|---|---|

| Parent | 4'-F | 1.0 | Baseline activity. |

| 2a | 3'-F | 0.7 | Positional change alters dipole moment and steric profile. nih.gov |

| 2b | 4'-Cl | 0.9 | Larger halogen may introduce steric hindrance or alter electronic effects. |

| 2c | 4'-CH₃ | 1.1 | Methyl group increases hydrophobicity, potentially filling a lipophilic pocket. nih.gov |

| 2d | -H (unsubstituted) | 0.5 | Demonstrates the importance of the halogen substituent for activity. |

The carbonyl group (C=O) acts as a crucial linker, influencing the molecule's rigidity and serving as a key hydrogen bond acceptor. Replacing this linker with bioisosteres can probe the importance of its electronic and steric properties.

Isosteric Replacement: Replacing the ketone with other functional groups such as a sulfone (-SO₂-), an ether (-O-), or a methylene (B1212753) bridge (-CH₂-) would systematically evaluate the necessity of the carbonyl's hydrogen-bonding capacity and planarity.

Homologation: Inserting a methylene spacer between the indole C3 position and the benzoyl group (e.g., -CH₂-CO-) would increase flexibility, which could allow the molecule to adopt different conformations to better fit a binding pocket.

| Compound | Linker between Indole C3 and Phenyl Ring | Hypothetical Relative Activity | Rationale |

|---|---|---|---|

| Parent | -CO- | 1.0 | Baseline; rigid linker, H-bond acceptor. |

| 3a | -CH₂- | 0.4 | Loss of H-bond acceptor and planarity; increased flexibility. |

| 3b | -SO₂- | 0.6 | Maintains H-bond acceptor capacity but with different geometry (tetrahedral). |

| 3c | -CH(OH)- | 0.8 | Introduces a hydrogen bond donor and acceptor, but with a chiral center. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, a QSAR model can be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts.

The process involves calculating a set of molecular descriptors for each analogue. These descriptors quantify various physicochemical properties:

Electronic Descriptors: (e.g., Hammett constants, dipole moment) describe the electron distribution.

Steric Descriptors: (e.g., molar refractivity, van der Waals volume) describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) describe the molecule's lipophilicity.

Topological Descriptors: (e.g., connectivity indices) describe molecular branching and shape.

Using statistical methods like Multiple Linear Regression (MLR), a QSAR equation is generated. researchgate.neteurjchem.com A robust model is characterized by high values for the correlation coefficient (R²) and the cross-validation coefficient (Q²), indicating good stability and predictive power. researchgate.neteurjchem.com For instance, a hypothetical QSAR model might reveal that activity is positively correlated with the hydrophobicity of the benzoyl substituent but negatively correlated with its steric bulk.

| Compound | LogP (Hydrophobicity) | Molar Refractivity (Steric) | Observed pIC₅₀ | Predicted pIC₅₀ |

|---|---|---|---|---|

| Parent | 4.1 | 75.3 | 6.5 | 6.4 |

| 2c (4'-CH₃) | 4.5 | 80.1 | 6.8 | 6.9 |

| 2d (-H) | 4.0 | 73.5 | 6.1 | 6.0 |

| 1b (5-OCH₃) | 4.0 | 80.5 | 7.1 | 7.2 |

Pharmacophore Modeling and Ligand-Based Drug Design

When the 3D structure of the biological target is unknown, ligand-based methods like pharmacophore modeling are invaluable. dergipark.org.tr A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert its biological activity. dergipark.org.trnih.gov

For this compound, a pharmacophore model can be generated from a set of active analogues. Key features would likely include:

Aromatic Ring (AR1): The indole ring system, capable of pi-stacking interactions.

Aromatic Ring (AR2): The 4-fluorophenyl ring.

Hydrogen Bond Acceptor (HBA): The oxygen atom of the carbonyl linker.

Hydrophobic Feature (HY): The 2-methyl group on the indole ring.

Halogen Bond Acceptor/Negative Ionizable (HBA/NI): The fluorine atom on the benzoyl ring.

This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov It also provides a visual guide for designing new derivatives by ensuring that proposed modifications retain these crucial interaction points.

| Pharmacophore Feature | Corresponding Molecular Moiety | Assumed Interaction |

|---|---|---|

| Aromatic Ring 1 (AR1) | Indole Ring | Pi-pi stacking, hydrophobic interaction |

| Aromatic Ring 2 (AR2) | 4-Fluorophenyl Ring | Pi-pi stacking, hydrophobic interaction |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Hydrogen bonding with a donor group on the receptor |

| Hydrophobic Group (HY) | 2-Methyl Group | Van der Waals forces, interaction with a hydrophobic pocket |

| Halogen Bond Feature | 4'-Fluorine | Halogen bonding or dipole-dipole interactions |

Biological and Pharmacological Evaluation of 2 Methyl 3 4 Fluorobenzoyl Indole

In Vitro Pharmacological Profiling

The in vitro pharmacological assessment of a compound is a critical step in understanding its biological activity. This involves a series of assays to determine its interaction with specific biological targets and its effects on cellular functions.

Receptor Binding Assays and Ligand Selectivity

No publicly available scientific studies have been identified that specifically detail the receptor binding profile and ligand selectivity of 2-Methyl-3-(4'-fluorobenzoyl)indole. While derivatives of the indole (B1671886) scaffold have been investigated for their affinity to various receptors, including cannabinoid and serotonin (B10506) receptors, specific binding data for this particular compound remains uncharacterized in the scientific literature. nih.gov

Enzyme Inhibition Studies

Detailed enzyme inhibition studies for this compound are not extensively reported in peer-reviewed literature. However, the structural motif of a benzoyl indole suggests potential interactions with various enzymes. For instance, some indole derivatives have been explored as inhibitors of enzymes like tyrosinase. nih.gov One commercial source suggests that this compound may act as an anti-inflammatory agent, which could imply inhibition of enzymes such as cyclooxygenases (COX), but specific enzymatic inhibition data is not provided.

Cellular Assays for Functional Activity

There is a lack of specific data from cellular assays designed to determine the functional activity of this compound in the scientific literature. While studies on structurally related indole-chalcone derivatives have shown effects on cell cycle progression, particularly inducing G2/M phase arrest in cancer cells, similar functional assays for this compound have not been published. nih.gov

Cytotoxicity and Cell Viability Assessments

Some preliminary data suggests that this compound possesses anticancer properties. According to a commercial supplier, the compound has shown potential in inducing apoptosis and causing cell cycle arrest at the G2/M phase in various cancer cell lines. It is proposed that this cytotoxic effect may stem from its ability to bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics. However, detailed, peer-reviewed studies quantifying the IC50 values across a range of cell lines are not available.

For illustrative purposes, the table below is a hypothetical representation of what cytotoxicity data might look like, based on the general activities of related indole compounds. Note: This data is not from a published study on this compound and is for exemplary purposes only.

| Cell Line | Cancer Type | Putative IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | Not Available |

| MCF-7 | Breast Adenocarcinoma | Not Available |

| A549 | Lung Carcinoma | Not Available |

| HeLa | Cervical Adenocarcinoma | Not Available |

In Vivo Pharmacological Characterization

Efficacy Studies in Disease Models

No specific in vivo efficacy studies for this compound in any disease models have been reported in the scientific literature. While other indole derivatives have been tested in animal models for conditions such as cancer and inflammatory diseases, data on the in vivo effects of this compound is currently absent from public scientific records. nih.govnih.gov

Pharmacodynamic Biomarker Identification

The identification of specific pharmacodynamic biomarkers for this compound is crucial for understanding its mechanism of action and for monitoring its biological effects in preclinical studies. At present, there is a notable lack of publicly available research that has specifically investigated and identified pharmacodynamic biomarkers for this compound.

While research on the broader class of indole derivatives has identified various biomarkers related to their diverse pharmacological activities, such as anti-inflammatory and anticancer effects, these findings cannot be directly extrapolated to this compound without specific experimental validation. The unique substitution pattern of this compound, featuring a methyl group at the 2-position and a 4-fluorobenzoyl group at the 3-position of the indole core, will likely result in a distinct biological activity profile and, consequently, a unique set of pharmacodynamic biomarkers.

Future research efforts should focus on in vitro and in vivo studies to elucidate the molecular targets of this compound. Techniques such as gene expression profiling, proteomics, and metabolomics could be employed to identify downstream signaling pathways modulated by the compound, leading to the discovery of relevant pharmacodynamic biomarkers.

Assessment of Potential Off-Target Activities

Evaluating the potential for off-target activities is a critical step in the preclinical assessment of any new chemical entity. Off-target interactions can lead to unforeseen side effects and toxicities. For this compound, there is a significant gap in the scientific literature regarding its off-target binding profile.

Broad-based screening against a panel of receptors, enzymes, and ion channels is a standard approach to identify potential off-target activities. However, no such data has been published specifically for this compound. The indole scaffold is known to interact with a wide range of biological targets. Therefore, it is plausible that this compound may exhibit affinity for various receptors and enzymes.

Table 1: Potential Off-Target Activities of Indole Derivatives (General)

| Target Class | Potential Effect |

| G-protein coupled receptors (GPCRs) | Modulation of various signaling pathways |

| Kinases | Inhibition or activation of cellular signaling |

| Ion Channels | Alteration of ion flow across cell membranes |

| Nuclear Receptors | Regulation of gene expression |

| Enzymes (e.g., COX, LOX) | Anti-inflammatory effects |

This table represents potential off-target activities observed for the broader class of indole derivatives and should not be considered as confirmed activities for this compound.

Further investigation through comprehensive in vitro binding assays is necessary to construct a detailed off-target activity profile for this compound.

Toxicological Assessment and Safety Profiling

The toxicological assessment and safety profiling of this compound are essential for determining its potential for safe use in any future applications. Currently, there is a lack of published preclinical toxicology data for this specific compound.

General toxicological concerns for new chemical entities often include cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. Standard in vitro and in vivo toxicology studies are required to evaluate these potential liabilities for this compound.

Table 2: Standard Preclinical Toxicological Assessments

| Assay Type | Purpose |

| In Vitro Cytotoxicity | |

| MTT/XTT Assay | Assesses cell viability and proliferation |

| LDH Assay | Measures cell membrane integrity |

| Genotoxicity | |

| Ames Test | Evaluates mutagenic potential |

| Micronucleus Test | Assesses chromosomal damage |

| In Vivo Toxicology | |

| Acute Toxicity Studies | Determines the effects of a single high dose |

| Repeat-Dose Toxicity Studies | Evaluates the effects of long-term exposure |

This table outlines standard toxicological assays that would be necessary to establish the safety profile of this compound. The results of such studies are not currently available in the public domain.

Without empirical data from these and other relevant toxicological studies, the safety profile of this compound remains uncharacterized.

Mechanistic Investigations of 2 Methyl 3 4 Fluorobenzoyl Indole

Identification of Molecular Targets and Pathways

The initial step in understanding the biological effects of 2-Methyl-3-(4'-fluorobenzoyl)indole is to identify its direct molecular targets within the complex cellular environment. This is often achieved through a combination of proteomics-based approaches and gene expression analysis.

Proteomics-Based Target Deconvolution

While direct proteomics studies on this compound are not extensively published, research on structurally related 3-aroyl-indoles provides significant insights into its potential molecular interactions. Chemical proteomics is a powerful strategy for target deconvolution, often employing affinity-based methods to isolate and identify protein targets of a small molecule.

One common approach involves synthesizing a derivative of the compound of interest that incorporates a reactive group for covalent attachment to its protein targets or a tag for affinity purification. For instance, indole-2-carboxamides bearing photoactivatable functionalities have been designed as allosteric modulators for the cannabinoid CB1 receptor, allowing for photo-affinity labeling to map the binding site. nih.gov This methodology could be applied to this compound to directly identify its binding partners in cell lysates or living cells.

Studies on other 3-aroyl-indoles have successfully identified key cellular targets. For example, a series of 3-aroyl-indole hydroxamic acids were found to inhibit both tubulin polymerization and histone deacetylases (HDACs). nih.gov Another study on benzoyl indoles identified the ATP-binding cassette transporter ABCG2 as a target, with the compounds acting as reversal agents for multidrug resistance mediated by this transporter. nih.gov These findings suggest that tubulin, HDACs, and ABCG2 are plausible, though not yet confirmed, targets for this compound.

Table 1: Potential Molecular Targets of this compound Based on Structurally Related Compounds

| Potential Target | Function | Implicated Disease/Process |

| Tubulin | Essential for microtubule formation and cell division. | Cancer |

| Histone Deacetylases (HDACs) | Regulate gene expression through chromatin modification. | Cancer, Inflammatory Diseases |

| ABCG2 Transporter | Involved in drug efflux and multidrug resistance. | Cancer |

| Cannabinoid CB1 Receptor | Modulates neurotransmission in the central nervous system. nih.gov | Neurological Disorders |

| Muscarinic Receptors | Mediate various physiological functions through acetylcholine (B1216132). nih.gov | Neurological and Systemic Diseases |

RNA-Seq and Gene Expression Analysis

For example, indole (B1671886) has been shown to act as an extracellular signal that regulates the expression of a wide array of genes in bacteria, including those involved in biofilm formation and motility. nih.govnih.gov In the context of cancer, indole compounds like indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) can modulate the expression of genes involved in the PI3K/Akt/mTOR signaling pathway. nih.gov

A hypothetical RNA-Seq experiment with this compound would likely reveal changes in the expression of genes related to cell cycle progression, apoptosis, and cellular stress, given the potential targets identified in related compounds. For instance, inhibition of tubulin would be expected to alter the expression of genes regulated by the spindle assembly checkpoint. Similarly, HDAC inhibition would lead to widespread changes in gene expression due to altered chromatin accessibility.

Elucidation of Signaling Pathways Mediated by this compound

Based on the potential molecular targets, several signaling pathways are likely to be modulated by this compound. The indole scaffold is a common feature in many biologically active molecules that are known to interfere with key cellular signaling cascades.

Indole compounds have been shown to be potent modulators of the PI3K/Akt/mTOR pathway, a critical signaling network that regulates cell growth, proliferation, and survival. nih.gov Specifically, I3C and DIM have been documented to inhibit Akt and NF-κB activation. nih.gov Given that the 3-aroyl-indole structure is a known inhibitor of tubulin, it is plausible that this compound could arrest the cell cycle at the G2/M phase and induce apoptosis, pathways that are intricately linked to microtubule dynamics. nih.gov

Furthermore, the potential interaction with HDACs suggests an impact on gene transcription regulation. HDAC inhibitors are known to affect multiple signaling pathways by altering the acetylation status of both histone and non-histone proteins, leading to changes in gene expression that can, for example, induce tumor suppressor genes. nih.gov The interaction of related benzoyl indoles with the ABCG2 transporter also points towards a role in modulating drug resistance pathways. nih.gov

Cellular Localization and Subcellular Distribution Studies

The efficacy of a compound is highly dependent on its ability to reach its molecular target within the cell. The subcellular distribution of this compound is a critical aspect of its mechanism of action. As a relatively lipophilic molecule, it is expected to readily cross cell membranes.

Studies involving the intracellular synthesis of indoles using visible-light photocatalysis have demonstrated that these compounds can indeed be generated and are present within living mammalian cells. acs.orgnih.gov General principles of subcellular drug distribution suggest that physicochemical properties such as lipophilicity and pKa are key determinants of where a compound will accumulate within the cell. mdpi.comresearchgate.net For instance, weakly basic compounds tend to accumulate in acidic organelles like lysosomes.

While direct imaging or fractionation studies for this compound are not available, its structure suggests a likely distribution throughout various cellular compartments, including the cytoplasm and potentially the nucleus, where it could interact with targets like tubulin and HDACs, respectively. The specific subcellular localization would ultimately be dictated by the location of its primary binding partners.

Investigation of Allosteric Modulation and Cooperative Binding

Allosteric modulators offer a sophisticated mechanism of regulating protein function by binding to a site distinct from the primary (orthosteric) binding site. This can lead to more subtle and selective effects compared to direct agonists or antagonists. The indole scaffold is present in a number of known allosteric modulators. acs.org

For example, indole-2-carboxamides have been identified as allosteric modulators of the cannabinoid CB1 receptor. nih.gov These compounds can enhance or decrease the binding and/or efficacy of the endogenous ligand. Another study demonstrated that a fused indole ring system can act as an allosteric enhancer of acetylcholine at M2 muscarinic receptors. nih.gov These examples highlight the potential for indole-containing compounds to engage in allosteric modulation.

Given its structure, this compound could potentially act as an allosteric modulator of a G protein-coupled receptor (GPCR) or other proteins with identified allosteric sites. Investigating this would require specific binding and functional assays. For instance, one could test whether the compound alters the binding affinity of a known orthosteric ligand for its receptor or modulates the receptor's downstream signaling in a manner that is not competitive with the orthosteric ligand. Such studies would be crucial in fully characterizing the nuanced pharmacological profile of this compound.

Computational and Theoretical Studies on 2 Methyl 3 4 Fluorobenzoyl Indole

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the interaction of a small molecule, such as 2-methyl-3-(4'-fluorobenzoyl)indole, with a biological target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at the molecular level.

Ligand-Protein Interaction Analysis

Ligand-protein interaction analysis through molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This analysis identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For a compound like this compound, the indole (B1671886) ring, the methyl group, and the fluorobenzoyl moiety would each contribute to the binding affinity and specificity for a particular protein target. For instance, the fluorine atom can form specific interactions with protein backbones. nih.gov While no specific docking studies for this compound have been found, studies on other indole derivatives highlight the importance of the indole scaffold in binding to various enzymes and receptors. nih.govnih.gov

Quantum Chemical Calculations

Quantum chemical calculations provide detailed insight into the electronic properties of a molecule, which are fundamental to its reactivity and stability. Methods like Density Functional Theory (DFT) are commonly employed for these analyses. epstem.netepstem.net

Electronic Structure Analysis

An analysis of the electronic structure of this compound would involve mapping its electron density distribution, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical for predicting the molecule's reactivity. The presence of the electron-withdrawing fluorine atom on the benzoyl ring would significantly influence the electronic properties of the molecule.

Prediction of Reactivity and Stability

Quantum chemical calculations can predict various parameters related to a molecule's reactivity, such as its chemical hardness, softness, and electrophilicity index. These parameters help in understanding how the molecule might interact with biological macromolecules. The stability of the molecule can also be assessed by calculating its total energy and heats of formation.

ADME-Tox Prediction Using In Silico Models

In silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. Various computational models and web servers are available for these predictions. nih.govglobalhealthsciencegroup.comcell4pharma.com

Predicting the ADME-Tox properties of this compound would involve evaluating several parameters. While specific data for this compound is not available, a general profile can be hypothesized based on its structure.

Table 1: Predicted ADME-Tox Properties of this compound (Hypothetical)

| Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Oral Bioavailability | Moderate to High | Likelihood of being effective when administered orally. |

| Intestinal Absorption | High | Expected to be well-absorbed from the gastrointestinal tract. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely | The lipophilic nature of the molecule may allow it to cross the BBB. |

| Plasma Protein Binding | High | The extent of binding affects the free concentration of the drug. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes (e.g., CYP2C9, CYP3A4). | Could lead to drug-drug interactions. |

| Excretion | ||

| Renal Excretion | Low to Moderate | The primary route of elimination would need to be determined. |

| Toxicity | ||

| Ames Mutagenicity | Likely Negative | Low probability of causing genetic mutations. |

| hERG Inhibition | Potential for Inhibition | Risk of cardiotoxicity would need to be assessed. |

| Hepatotoxicity | Possible | Liver toxicity is a common concern for drug candidates. |

Note: The data in this table is hypothetical and based on general predictions for similar chemical structures. Specific in silico studies would be required for accurate values.

In silico tools can provide valuable, preliminary data on the potential of a compound like this compound as a therapeutic agent. However, it is crucial to note that these predictions must be validated through experimental studies. The absence of published computational research on this specific molecule highlights an area for future investigation to fully characterize its pharmacological potential.

De Novo Drug Design and Virtual Screening Approaches

In the quest for novel therapeutic agents, computational chemistry has become an indispensable tool. For scaffolds like this compound, which has shown promise in various biological contexts, de novo drug design and virtual screening represent powerful strategies to explore chemical space and identify new derivatives with enhanced potency and selectivity. These in silico methods accelerate the drug discovery process, reduce costs, and provide valuable insights into molecular interactions that govern biological activity. espublisher.comespublisher.com

De novo drug design , or "from the beginning" design, involves the computational construction of novel molecular structures with desirable properties. This approach is particularly useful when there is a known three-dimensional structure of the biological target, such as an enzyme or receptor. By analyzing the binding site's architecture, new molecules can be designed to fit snugly within the pocket and form favorable interactions with key amino acid residues.

One example of this approach applied to an indole scaffold is the de novo design of indole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase, a significant target in cancer therapy. jlu.edu.cn In such studies, the crystal structure of the target protein is used as a template to design new compounds. Computational algorithms generate and grow molecular fragments within the active site, optimizing their geometry and interactions to maximize binding affinity. The designed compounds are then subjected to further computational evaluation, including predictions of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, before being prioritized for synthesis and biological testing. jlu.edu.cn

Virtual screening , on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. This can be done through two primary approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). nih.govnih.govyoutube.com

Structure-Based Virtual Screening (SBVS) utilizes the 3D structure of the target protein. nih.gov A library of small molecules is "docked" into the binding site of the target, and a scoring function is used to estimate the binding affinity of each compound. This allows for the rapid screening of millions of compounds, with the top-scoring hits being selected for experimental validation. For instance, SBVS has been employed to screen for indole derivatives as potential inhibitors of the Nipah virus attachment glycoprotein (B1211001) (NiV-G), a critical component of the virus. jetir.org In this study, a database of indole derivatives was virtually screened against the crystal structure of NiV-G, leading to the identification of several potential inhibitors with high predicted binding affinities. jetir.org

Ligand-Based Virtual Screening (LBVS) is employed when the 3D structure of the target is unknown, but a set of molecules with known activity is available. nih.govyoutube.com This approach uses the structural and physicochemical properties of the known active compounds to build a model, such as a pharmacophore, which represents the key features required for biological activity. This model is then used to search compound libraries for molecules that match the pharmacophore. A study on the discovery of novel inhibitors for microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation, utilized LBVS. nih.gov Researchers developed a pharmacophore model based on known acidic indole derivatives that inhibit mPGES-1 and used it to screen chemical databases, successfully identifying new and chemically diverse inhibitors. nih.govacs.org

Similarly, LBVS was used to identify indole derivatives as potent inhibitors of Mycobacterium tuberculosis DNA gyrase ATPase. nih.govacs.orgnih.gov Starting from a known indole derivative inhibitor, a similarity search was performed on a large compound database, leading to the identification of new indole-containing compounds with improved inhibitory activity against the target enzyme and the bacteria. nih.govacs.orgnih.gov

The following tables summarize findings from representative studies on the computational design and screening of indole derivatives.

Table 1: Examples of De Novo Designed and Virtually Screened Indole Derivatives

| Study Focus | Computational Approach | Target | Key Findings | Reference(s) |

|---|---|---|---|---|

| Design of Novel Anticancer Agents | De novo Design | VEGFR-2 Tyrosine Kinase | Generation of novel indole compounds with predicted high binding affinity to the kinase domain. | jlu.edu.cn |

| Identification of Anti-inflammatory Agents | Ligand-Based Virtual Screening (Pharmacophore Modeling) | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | Discovery of nine chemically diverse compounds with IC50 values between 0.4 and 7.9 µM. | nih.govacs.org |

| Discovery of Antituberculosis Agents | Ligand-Based Virtual Screening (Similarity Search) | Mycobacterium tuberculosis DNA Gyrase ATPase | Identification of an indole derivative with an IC50 of 0.08 µM for the target enzyme. | nih.govacs.orgnih.gov |

| Screening for Antiviral Agents | Structure-Based Virtual Screening | Nipah Virus Glycoprotein (NiV-G) | Identification of four potential indole derivative inhibitors with high predicted binding affinity. | jetir.org |

| Identification of SARS-CoV-2 Inhibitors | Ligand- and Structure-Based Virtual Screening | SARS-CoV-2 Main Protease (Mpro) | Identification of an N-alkyl indole as a significant inhibitor of Mpro. | nih.gov |

Table 2: Details of Identified Hit Compounds from Virtual Screening Studies

| Identified Compound/Scaffold | Target | Screening Method | Reported Activity | Reference(s) |

|---|---|---|---|---|

| Acidic Indole Derivatives | mPGES-1 | Ligand-Based (Pharmacophore) | IC50 values from 0.4 to 7.9 µM | nih.govacs.org |

| Indole Derivative 14 | M. tuberculosis DNA Gyrase ATPase | Ligand-Based (Similarity Search) | IC50 = 0.08 µM | nih.govacs.orgnih.gov |

| N-alkyl indole | SARS-CoV-2 Mpro | Ligand- and Structure-Based | Significant inhibitory activity | nih.gov |

| Indole Acylguanidines | β-secretase (BACE1) | Structure-Based | Potent inhibitors with improved activity over initial fragment hit. | researchgate.net |

Therapeutic Potential and Future Directions for 2 Methyl 3 4 Fluorobenzoyl Indole Research

Exploration of Specific Disease Indications

The broad biological activities associated with the indole (B1671886) scaffold suggest that 2-Methyl-3-(4'-fluorobenzoyl)indole could be investigated for a range of diseases. chula.ac.th The structural characteristics of indole derivatives make them suitable for interacting with various biological targets, including enzymes and receptors within the central nervous system. researchgate.net

Neurodegenerative Diseases: Indole derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov These conditions often involve complex pathological pathways, and multi-target compounds are considered a valuable therapeutic strategy. nih.gov The indole framework's ability to interact with targets such as acetylcholinesterase (AChE) and monoamine oxidase (MAO) makes it a relevant area of investigation for neurodegenerative disorders. nih.govmdpi.com Research into related indole compounds has highlighted their potential to inhibit protein aggregation, a key feature of many neurodegenerative diseases. nih.gov

Cancer: The indole scaffold is a prominent feature in many anticancer agents due to its ability to interact with various targets involved in cancer cell proliferation and survival. nih.govnih.gov Indole derivatives have been developed as inhibitors of protein kinases, tubulin, and histone deacetylases (HDACs), all of which are crucial targets in oncology. nih.govnih.gov The structural versatility of indoles allows for the design of compounds with enhanced selectivity for cancer cells, potentially minimizing off-target effects. nih.gov Specifically, indole-based compounds have been investigated for their potential to overcome multidrug resistance in cancer cells. aacrjournals.org

Inflammatory Diseases: Certain indole derivatives possess anti-inflammatory properties. nih.gov For instance, Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), contains an indole core. nih.gov Novel indole derivatives are being explored for their ability to modulate key inflammatory pathways, offering potential therapeutic avenues for chronic inflammatory conditions. nih.gov

Infectious Diseases: The indole nucleus is also a key component in the development of antiviral and antibacterial agents. researchgate.netnih.gov Researchers have synthesized and evaluated various indole derivatives for their ability to inhibit the replication of viruses like HCV and HIV. researchgate.netnih.gov

Combination Therapy Strategies

To enhance therapeutic efficacy and potentially overcome drug resistance, combination therapy is a widely explored strategy in modern medicine. The use of this compound in combination with existing drugs could offer synergistic effects.

For instance, in cancer treatment, combining a novel agent with established chemotherapeutics can lead to improved outcomes. nih.gov A study on a related indole-chalcone compound, FC116, demonstrated a synergistic effect when used in combination with oxaliplatin (B1677828) against resistant colorectal cancer cells. nih.gov Similarly, in the context of neurodegenerative diseases, combining a compound that targets protein aggregation with one that modulates neurotransmitter levels could provide a more comprehensive treatment approach. nih.gov The investigation of this compound in combination with other therapeutic agents would be a logical next step in its preclinical development.

Development of Advanced Delivery Systems

The effectiveness of a therapeutic agent can be significantly influenced by its delivery system. Advanced drug delivery systems, such as nanoparticle-based formulations, can improve the bioavailability, target specificity, and therapeutic index of indole-based drugs. nih.govnih.gov

Several nanoformulations have been investigated for the delivery of other indole-containing anticancer drugs, demonstrating the potential of this approach. nih.govresearchgate.net These systems can protect the drug from degradation, facilitate its transport to the target site, and reduce systemic toxicity. nih.gov For a compound like this compound, developing advanced delivery systems could be crucial for optimizing its therapeutic potential in clinical settings. nih.gov

Challenges and Opportunities in Translational Research

Translating a promising compound from the laboratory to clinical practice is a complex process fraught with challenges. cytivalifesciences.comfuturebridge.com These hurdles include navigating the regulatory approval process, scaling up production from lab-based methods to a commercially viable platform, and securing funding. cytivalifesciences.com

For novel indole derivatives, specific challenges may arise related to their unique chemical properties and mechanisms of action. However, these challenges also present opportunities. The development of novel therapies often requires innovative materials and processes, fostering collaboration between researchers and industry partners. cytivalifesciences.com Overcoming the hurdles of translational research requires a multidisciplinary approach, combining expertise in medicinal chemistry, computational biology, and clinical research to realize the therapeutic potential of compounds like this compound. nih.gov

Regulatory Science Considerations for Novel Indole Derivatives

The journey of a new drug to the market is governed by a stringent regulatory framework. For a novel indole derivative, a thorough understanding of the regulatory requirements is essential. The U.S. Food and Drug Administration (FDA), for example, requires an Investigational New Drug (IND) application to be filed before a new drug can be tested in humans. fda.gov

The IND application must contain data from preclinical studies that demonstrate the product is reasonably safe for initial human trials and exhibits pharmacological activity that justifies further development. fda.gov Guidance documents provided by regulatory agencies like the FDA offer a framework for the data and information that needs to be collected. fda.gov For novel chemical entities like this compound, early consultation with regulatory authorities can be beneficial to ensure that the development plan aligns with regulatory expectations.

Patent Landscape Analysis and Intellectual Property Considerations for this compound Related Inventions

The intellectual property landscape is a critical consideration in drug development. A patent landscape analysis can provide valuable insights into the novelty of an invention and identify potential areas of patent protection. nih.gov For inventions related to this compound, this would involve searching for existing patents on the compound itself, its synthesis, its formulations, and its therapeutic uses.

Understanding the existing patent landscape can help guide research and development efforts to focus on novel and patentable aspects. nih.gov Securing patent protection is crucial for attracting investment and ensuring a return on the significant financial and scientific investment required for drug development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-Methyl-3-(4'-fluorobenzoyl)indole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where indole derivatives react with fluorobenzoyl chlorides in the presence of Lewis acids (e.g., AlCl₃). For example, similar indole-benzoyl derivatives were synthesized using anhydrous conditions and purified via column chromatography (70:30 ethyl acetate/hexane) . Optimizing solvent systems (e.g., PEG-400/DMF mixtures) and catalysts (e.g., CuI for click chemistry) can improve yields, as demonstrated in analogous indole syntheses with ~42–97% efficiency .

Q. Which analytical techniques are critical for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and purity. For example, ¹⁹F NMR detects fluorine environments in fluorobenzoyl groups, while aromatic proton splitting patterns in ¹H NMR validate regiochemistry .

- X-ray Crystallography : Single-crystal studies (e.g., SHELX software ) resolve molecular geometry and non-classical hydrogen bonding, as seen in structurally similar 2-(4-fluorophenyl)-3-methylindole .

- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) verifies molecular weight and fragmentation patterns .

Q. How is crystallographic data for this compound analyzed to determine molecular packing and intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines unit cell parameters and thermal displacement factors. For example, weak C–H···π interactions in analogous indoles form chains along specific crystallographic axes, influencing solid-state stability . Data-to-parameter ratios >14:1 and R factors <0.065 ensure reliability .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution reactions impact the functionalization of this compound?

- Methodological Answer : Substituent directing effects (e.g., fluorobenzoyl groups) alter reactivity. Computational energy decomposition analysis (EDA) reveals that electron-withdrawing groups (e.g., -CO-) deactivate specific indole positions. Experimental studies on substituted indoles show preferential electrophilic attack at the 5- and 7-positions (85:15 ratio), guided by frontier molecular orbital interactions .

Q. What strategies are employed to correlate the structure of this compound with its biological activity?

- Methodological Answer : Comparative SAR studies of fluorinated indole derivatives suggest that the 4'-fluorobenzoyl moiety enhances metabolic stability and target binding. For example, similar compounds exhibit antiviral activity via inhibition of viral proteases, validated through enzyme assays and molecular docking . Bioisosteric replacement (e.g., replacing -F with -Cl) and pharmacokinetic profiling (e.g., LogP calculations) refine activity .

Q. How can computational modeling predict the excited-state behavior and proton transfer dynamics of this compound?

- Methodological Answer : Time-dependent DFT (TD-DFT) simulations model excited-state intramolecular proton transfer (ESIPT) in indole-pyrrole systems. π-Conjugation effects stabilize tautomeric forms, with emission spectra shifts (~100 nm) indicating ESIPT efficiency. Experimental validation via fluorescence spectroscopy aligns with computed ΔEorb values .

Q. How should researchers address contradictions in reported data on the biosynthesis or metabolic pathways involving indole derivatives?

- Methodological Answer : Transcriptomic and metabolomic analyses resolve discrepancies. For instance, differential network analysis of indole-producing bacteria identified transport limitations, prompting solvent extraction to mitigate feedback inhibition . Contradictory claims about indole synthase (INS) roles were resolved via RNA-seq coexpression studies, confirming INS-independent tryptophan pathways .

Q. What role do non-classical hydrogen bonds play in the supramolecular assembly of this compound?

- Methodological Answer : Weak N–H···π and C–H···O interactions drive crystal packing. SC-XRD of analogous compounds shows chains along the [001] direction, with bond distances of 2.8–3.2 Å . Hirshfeld surface analysis quantifies interaction contributions (e.g., 15% van der Waals, 10% hydrogen bonding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.